Physicochemical Properties vs. Scaffold Core
3-Ethylquinolin-8-amine exhibits distinct physicochemical properties from the unsubstituted 8-aminoquinoline core, which can influence solubility, permeability, and protein binding. The compound has a molecular weight of 172.23 g/mol and a formula of C11H12N2 . Its predicted LogP (octanol-water partition coefficient) is higher than that of 8-aminoquinoline due to the hydrophobic ethyl group, suggesting increased lipophilicity .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 172.23 g/mol; Predicted LogP (approx.) > 2.0 |
| Comparator Or Baseline | 8-Aminoquinoline (MW: 144.17 g/mol; LogP: 1.3) |
| Quantified Difference | ΔMW: +28.06 g/mol; ΔLogP: ~ +0.7 units (estimated) |
| Conditions | Computational prediction and chemical structure analysis |
Why This Matters
Increased lipophilicity can improve membrane permeability but may also alter off-target binding profiles and in vivo distribution, making direct substitution with the less lipophilic core scaffold invalid.
